molecular formula C30H44N2O2S2Si2 B12535659 5,5'-Disulfanediylbis(2-{[tert-butyl(dimethyl)silyl]oxy}-1-methyl-1H-indole) CAS No. 864058-67-3

5,5'-Disulfanediylbis(2-{[tert-butyl(dimethyl)silyl]oxy}-1-methyl-1H-indole)

Cat. No.: B12535659
CAS No.: 864058-67-3
M. Wt: 585.0 g/mol
InChI Key: QSKPBBVOUMNDIP-UHFFFAOYSA-N
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Description

5,5’-Disulfanediylbis(2-{[tert-butyl(dimethyl)silyl]oxy}-1-methyl-1H-indole) is a complex organic compound that features a disulfide linkage and tert-butyl(dimethyl)silyl-protected hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Disulfanediylbis(2-{[tert-butyl(dimethyl)silyl]oxy}-1-methyl-1H-indole) typically involves multiple steps starting from commercially available 4-bromo-1H-indole. The key steps include:

    Vilsmeier Formylation: The 4-bromo-1H-indole undergoes Vilsmeier formylation to introduce a formyl group at the 3-position.

    Reduction: The formyl group is reduced to an alcohol using sodium borohydride in methanol.

    Protection: The hydroxyl group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

    Disulfide Formation: The protected indole derivatives are then linked via a disulfide bond to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of commercially available starting materials and common reagents suggests that scaling up the synthesis could be feasible with appropriate optimization.

Chemical Reactions Analysis

Types of Reactions

5,5’-Disulfanediylbis(2-{[tert-butyl(dimethyl)silyl]oxy}-1-methyl-1H-indole) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: Acidic conditions such as acetic acid/water mixtures.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Free hydroxyl groups.

Scientific Research Applications

5,5’-Disulfanediylbis(2-{[tert-butyl(dimethyl)silyl]oxy}-1-methyl-1H-indole) has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5’-Disulfanediylbis(2-{[tert-butyl(dimethyl)silyl]oxy}-1-methyl-1H-indole) involves its ability to undergo redox reactions due to the presence of the disulfide bond. This bond can be cleaved and reformed, making it useful in various biochemical processes. The tert-butyl(dimethyl)silyl groups protect the hydroxyl functionalities, allowing selective reactions at other sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-Disulfanediylbis(2-{[tert-butyl(dimethyl)silyl]oxy}-1-methyl-1H-indole) is unique due to its disulfide linkage combined with tert-butyl(dimethyl)silyl-protected hydroxyl groups. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

CAS No.

864058-67-3

Molecular Formula

C30H44N2O2S2Si2

Molecular Weight

585.0 g/mol

IUPAC Name

tert-butyl-[5-[[2-[tert-butyl(dimethyl)silyl]oxy-1-methylindol-5-yl]disulfanyl]-1-methylindol-2-yl]oxy-dimethylsilane

InChI

InChI=1S/C30H44N2O2S2Si2/c1-29(2,3)37(9,10)33-27-19-21-17-23(13-15-25(21)31(27)7)35-36-24-14-16-26-22(18-24)20-28(32(26)8)34-38(11,12)30(4,5)6/h13-20H,1-12H3

InChI Key

QSKPBBVOUMNDIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(N1C)C=CC(=C2)SSC3=CC4=C(C=C3)N(C(=C4)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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